Cariporide: Same Formula, Different Scaffold
Although (2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid and Cariporide (HOE-642) share the identical molecular formula C₁₂H₁₇N₃O₃S and molecular weight 283.35 g/mol, they represent fundamentally different scaffolds. Cariporide is an acyclic benzamide-guanidine derivative (N-(diaminomethylene)-4-isopropyl-3-(methylsulfonyl)benzamide), while the target compound is a heterocyclic thiazole-urea bearing a pendent acetic acid. This scaffold distinction is critical because Cariporide is a potent, selective NHE1 inhibitor (IC₅₀ values in the sub-micromolar range for cardioprotection), whereas the target compound's thiazole-urea-acetic acid architecture has no documented NHE1 activity and is instead positioned for urease, kinase, or fragment-based screening applications [1]. For laboratories wishing to avoid confounding NHE1-related pharmacology, the target compound offers a clean alternative scaffold with the same heavy-atom count and similar logP potential but divergent target space .
| Evidence Dimension | Structural scaffold class and primary pharmacological annotation |
|---|---|
| Target Compound Data | Thiazole-urea-acetic acid scaffold; no reported NHE1 activity; annotated as a screening fragment (Life Chemicals F2145-0024, AKSci 0595CX) |
| Comparator Or Baseline | Cariporide: benzamide-guanidine scaffold; selective NHE1 inhibitor; IC₅₀ ≈ 0.03–0.13 μM in human platelet swelling assays |
| Quantified Difference | Scaffold class: thiazole-urea vs. benzamide-guanidine (categorical difference). NHE1 activity: inactive (presumed) vs. IC₅₀ 0.03–0.13 μM. |
| Conditions | Scaffold classification from chemical structure; Cariporide NHE1 IC₅₀ from human platelet swelling assays (literature). |
Why This Matters
Procurement of the correct scaffold is essential to avoid unintended NHE1 pharmacology or to exploit urease/fragment-target space where Cariporide's benzamide scaffold is unsuitable.
- [1] Scholz W et al. Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion. Cardiovasc Res. 1995;29(2):260-268. DOI: 10.1016/S0008-6363(96)88603-0. View Source
